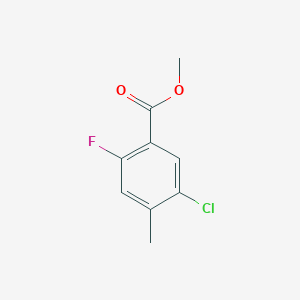
Methyl 5-chloro-2-fluoro-4-methylbenzoate
Übersicht
Beschreibung
“Methyl 5-chloro-2-fluoro-4-methylbenzoate” is a chemical compound with the CAS Number: 1355070-62-0 . It has a molecular weight of 202.61 . The IUPAC name for this compound is methyl 5-chloro-2-fluoro-4-methylbenzoate .
Molecular Structure Analysis
The InChI code for “Methyl 5-chloro-2-fluoro-4-methylbenzoate” is 1S/C9H8ClFO2/c1-5-3-8 (11)6 (4-7 (5)10)9 (12)13-2/h3-4H,1-2H3 . This code provides a specific description of the molecular structure of the compound.
Wissenschaftliche Forschungsanwendungen
1. Role in Synthesis of Herbicide Intermediates
Methyl 5-chloro-2-fluoro-4-methylbenzoate is utilized in the synthesis of herbicide intermediates. For instance, Zhou Yu (2002) detailed the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate of herbicides, through a series of reactions involving 4-chloro-2-fluoroanisole and dichloromethyl methyl ether. The process reported a total yield of 63.5%, indicating the compound's potential in agricultural chemical research (Zhou Yu, 2002).
2. In Crystal Structure Analysis
Li et al. (2005) examined structures like methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and others, analyzing their dihedral angles and interatomic distances. The research provides insights into molecular interactions and crystal packing, crucial for understanding the chemical's behavior and potential applications in material sciences or pharmaceuticals (Li et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 5-chloro-2-fluoro-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZDRSFZCLRWLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

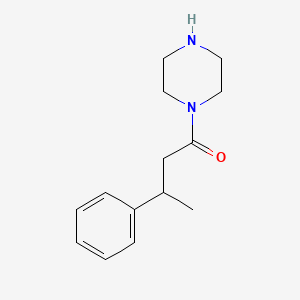
![methyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2589206.png)
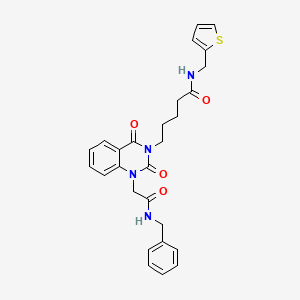
![5-oxo-1-(2-thienylmethyl)-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2589208.png)
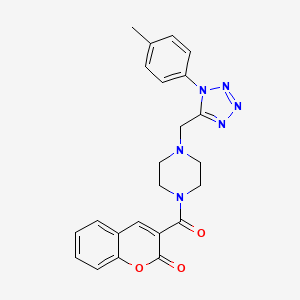
![2-(4-fluorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2589212.png)
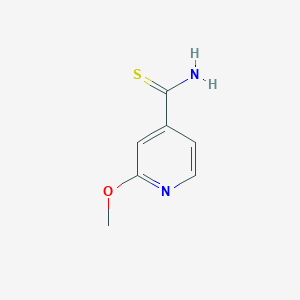
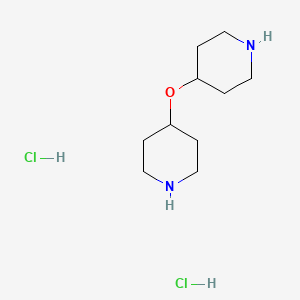

![N-(2,4-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2589218.png)
![4-Chloro-2-(5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2589219.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine](/img/structure/B2589222.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide](/img/structure/B2589224.png)
![N-(2-chloro-4-methylphenyl)-2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2589225.png)